molecular formula C15H12FNO5 B7962395 Methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate

Methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate

Cat. No.: B7962395
M. Wt: 305.26 g/mol
InChI Key: HISYKLSCQYLJBQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate typically involves multiple steps. One common method starts with the preparation of 4-fluoro-3-methoxyphenylboronic acid, which is then subjected to a Suzuki coupling reaction with a suitable benzoate derivative. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group suggests potential involvement in redox reactions, while the methoxy and fluorine groups may influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyphenylboronic acid: Shares the fluorine and methoxy groups but lacks the nitro group and benzoate ester.

    3-Methoxyphenylboronic acid: Contains the methoxy group but lacks the fluorine and nitro groups.

    4-Chloro-3-methoxyphenylboronic acid: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

Methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitro group, in particular, distinguishes it from many similar compounds and may contribute to its specific applications in research and industry.

Properties

IUPAC Name

methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO5/c1-21-14-8-9(3-4-13(14)16)10-5-11(15(18)22-2)7-12(6-10)17(19)20/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISYKLSCQYLJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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